molecular formula C14H19NO4S B14686935 Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate CAS No. 30056-86-1

Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate

Cat. No.: B14686935
CAS No.: 30056-86-1
M. Wt: 297.37 g/mol
InChI Key: GWZRIERXAYXADU-UHFFFAOYSA-N
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Description

Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate is an organic compound that features a cyclopentyl group attached to a phenyl ring, which is further substituted with an ethanesulfonyl group and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of cyclopentylamine with 4-(ethanesulfonyl)phenyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-25°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho or para to the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl [4-(methanesulfonyl)phenyl]carbamate: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.

    Cyclopentyl [4-(ethanesulfonyl)phenyl]urea: Similar structure but with a urea group instead of a carbamate group.

Uniqueness

Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate is unique due to the presence of both the cyclopentyl and ethanesulfonyl groups, which confer specific chemical and biological properties

Properties

CAS No.

30056-86-1

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

cyclopentyl N-(4-ethylsulfonylphenyl)carbamate

InChI

InChI=1S/C14H19NO4S/c1-2-20(17,18)13-9-7-11(8-10-13)15-14(16)19-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16)

InChI Key

GWZRIERXAYXADU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC2CCCC2

Origin of Product

United States

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